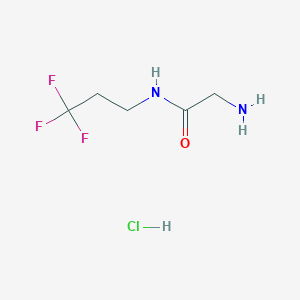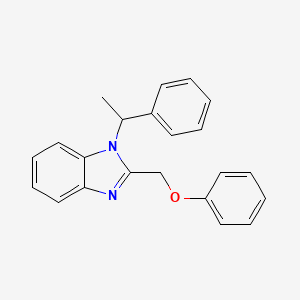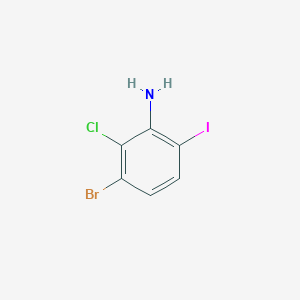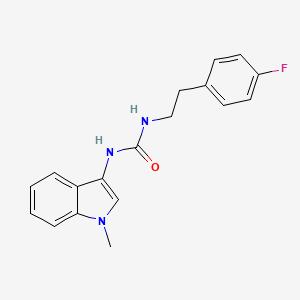![molecular formula C17H17FN2OS2 B2453159 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1788532-80-8](/img/structure/B2453159.png)
2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial and Antifungal Activity
Compounds similar to 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one have shown significant antibacterial and antifungal activities. For instance, derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested against strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Some derivatives exhibited higher antifungal activity than fluconazole against Candida species, indicating their potential as novel antimicrobial agents (Kahveci et al., 2020).
Antihyperlipidemic Activity
Another study on 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones revealed their antihyperlipidemic activity in animal models. Among the synthesized compounds, one demonstrated serum triglyceride-lowering activity comparable to known drugs, suggesting a potential therapeutic application in managing hyperlipidemia (Shishoo et al., 1990).
Anticancer Agents
Fluorinated derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their anticancer activity against human lung carcinoma and adenocarcinoma mammary gland cell lines. Certain compounds exhibited significant cytotoxicity, with one being more potent than the standard drug Cisplatin against the MDA-MB-231 cell line. This highlights their potential as potent anticancer agents (Hosamani et al., 2015).
Green Synthetic Methodologies
Innovative synthetic approaches for thieno[2,3-d]pyrimidin-4(3H)-ones have been developed, such as a catalytic four-component reaction that provides a greener, more efficient route to these pharmacologically important compounds. This method reduces steps and simplifies purification, offering a sustainable alternative for synthesizing these compounds (Shi et al., 2018).
作用機序
Target of Action
The primary target of the compound 2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one, also known as 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
The compound interacts with its target by inhibiting the Cytochrome bd oxidase (Cyt-bd), an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterium’s ability to produce energy, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. The inhibition of Cytochrome bd oxidase by this compound disrupts the electron transport chain, leading to a decrease in ATP production . This results in energy deprivation, which inhibits the growth and proliferation of the bacterium .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of energy metabolism in Mycobacterium tuberculosis, leading to a decrease in ATP production . This results in energy deprivation, which inhibits the growth and proliferation of the bacterium . The compound has shown significant antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
特性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-11(2)9-20-16(21)15-14(7-8-22-15)19-17(20)23-10-12-5-3-4-6-13(12)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNACJOMTTUMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)


![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453088.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453090.png)



![1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2453096.png)
![(E)-4-(Dimethylamino)-N-[1-(4-fluorophenyl)-3-morpholin-4-ylpropyl]but-2-enamide](/img/structure/B2453097.png)
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)
